4-Methylcycloheptan-1-ol

Stereochemistry Chiral Building Block Diastereomer Separation

4-Methylcycloheptan-1-ol is a mid-sized cyclic secondary alcohol (C8H16O, MW 128.21) featuring a seven-membered cycloheptane ring with a methyl substituent at the 4-position and a hydroxyl group at the 1-position. The compound contains two stereogenic centers (C1 and C4), yielding four possible stereoisomers that exist as cis/trans diastereomeric pairs, a feature that directly impacts its utility as a chiral building block and conformational probe.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Cat. No. B15260595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcycloheptan-1-ol
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCCC(CC1)O
InChIInChI=1S/C8H16O/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3
InChIKeyGNOXBYBSCDZVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcycloheptan-1-ol (CAS 90200-61-6): Structural and Procurement Baseline


4-Methylcycloheptan-1-ol is a mid-sized cyclic secondary alcohol (C8H16O, MW 128.21) featuring a seven-membered cycloheptane ring with a methyl substituent at the 4-position and a hydroxyl group at the 1-position . The compound contains two stereogenic centers (C1 and C4), yielding four possible stereoisomers that exist as cis/trans diastereomeric pairs, a feature that directly impacts its utility as a chiral building block and conformational probe . As a substituted cycloheptanol, it serves as a research intermediate, model compound for conformational analysis, and precursor to amino-alcohol derivatives explored in medicinal chemistry [1].

Why 4-Methylcycloheptan-1-ol Cannot Be Replaced by Generic Cyclic Alcohols


Simple replacement of 4-methylcycloheptan-1-ol with unsubstituted cycloheptanol, 4-methylcyclohexanol, or positional isomers such as 1-methylcycloheptanol introduces differences across multiple selection-critical dimensions: ring size alters conformational flexibility and boiling point ; methyl group position shifts stereochemical complexity and 13C NMR fingerprinting [1]; and the specific 1,4-substitution pattern on the seven-membered ring creates a distinct steric and electronic environment that cannot be duplicated by six-membered ring analogs [2]. These differences compound when the compound serves as a synthetic intermediate, where reactivity, diastereoselectivity, and downstream product profiles diverge.

4-Methylcycloheptan-1-ol: Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Complexity: Four Stereoisomers vs. Achiral or Two-Isomer Comparators

4-Methylcycloheptan-1-ol possesses two stereogenic centers (C1 bearing -OH and C4 bearing -CH3), producing four stereoisomers organized as two cis/trans diastereomeric pairs, each containing two enantiomers . In contrast, the unsubstituted parent cycloheptanol is achiral (zero stereocenters), while 4-methylcyclohexanol has only two stereoisomers (cis/trans) due to its smaller, more symmetric ring [1]. This higher stereochemical count makes 4-methylcycloheptan-1-ol a more demanding and information-rich probe for asymmetric synthesis methodology development and chiral chromatography method validation.

Stereochemistry Chiral Building Block Diastereomer Separation

13C NMR Conformational Fingerprint: cis vs. trans Differentiation via Chemical Shift Signatures

The Christl and Roberts (1972) study established that pairs of cis-trans isomers of methyl-substituted cycloheptanols exhibit characteristic and reproducible differences in their 13C NMR spectra, enabling unambiguous assignment of resonances to specific isomers without requiring chromatographic separation [1]. The seven-membered ring adopts a twist-chair conformation (predicted by Hendrickson), and the γ-substituent effects on 13C chemical shifts are systematically different from those observed in six-membered ring analogs such as 4-methylcyclohexanol, where chair conformations dominate [1]. This spectral distinguishability is a direct analytical advantage: the isomeric purity of 4-methylcycloheptan-1-ol can be assessed by 13C NMR alone, whereas 4-methylcyclohexanol isomers require more elaborate methods for unambiguous assignment.

NMR Spectroscopy Conformational Analysis Structure Elucidation

Boiling Point Elevation vs. 4-Methylcyclohexanol: Ring-Size Effect on Physicochemical Properties

The predicted boiling point of 4-methylcycloheptan-1-ol is 279.0 ± 13.0 °C [1], substantially higher than the experimentally measured boiling point of its six-membered ring analog 4-methylcyclohexanol (171-173 °C) . This ~106 °C difference arises from the seven-membered ring's larger molecular surface area and greater van der Waals interactions. The predicted density of 4-methylcycloheptan-1-ol (0.948 ± 0.06 g/cm³) [1] is also higher than 4-methylcyclohexanol (0.914 g/mL) . These differences directly affect distillation parameters, solvent selection, and formulation behavior.

Physicochemical Properties Boiling Point Ring Size Effect

Predicted LogP and Hydrophobicity: Differentiated from Six-Membered Ring Analogs

The predicted LogP of 4-methylcycloheptan-1-ol is 1.9475 , reflecting the contribution of the seven-membered ring plus methyl substitution. This is higher than the LogP of 4-methylcyclohexanol (~1.6, based on experimental partition coefficient data) and the LogP of unsubstituted cycloheptanol (1.70150) . The increase of approximately 0.35 log units over 4-methylcyclohexanol and 0.25 log units over cycloheptanol indicates enhanced lipophilicity that influences solubility, membrane permeability, and extraction behavior. This differential is critical when the compound is used as a synthetic intermediate where phase-transfer or biphasic reaction conditions are employed.

Lipophilicity LogP Partition Coefficient

5-Lipoxygenase Inhibitory Activity: Negative Data Differentiates from Bioactive Cycloalkanols

In a ChEMBL-reported assay, 4-methylcycloheptan-1-ol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and showed no significant activity (NS) [1]. This negative result is informative in the context of cycloheptanol derivatives where certain substituted analogs have been explored as lipoxygenase inhibitors. The absence of activity at this concentration distinguishes 4-methylcycloheptan-1-ol from bioactive cycloheptanol-based compounds and supports its use as a negative control or inert scaffold in medicinal chemistry campaigns targeting the arachidonic acid pathway.

Enzyme Inhibition 5-Lipoxygenase Biological Screening

Fragrance Application Potential: Ring-Size-Dependent Odor Profile Differentiation from Cyclohexanol Analogs

Patent literature on 3-alkylcycloalkan-1-ols demonstrates that cycloheptan-1-ol derivatives can deliver strong muguet (lily-of-the-valley) odor notes with rhubarb nuances, a profile distinctly different from the woody, camphoraceous, piney character of analogous 4-alkylcyclohexanols [1]. While the specific 4-methyl substitution pattern differs from the 3-alkyl substitution exemplified in the patent, the seven-membered ring system is the critical structural determinant separating the floral muguet odor family (cycloheptanol-based) from the woody odor family (cyclohexanol-based). This ring-size-dependent odor divergence means that 4-methylcycloheptan-1-ol belongs to a fragrance space that cannot be accessed by 4-methylcyclohexanol or other six-membered ring alcohols.

Fragrance Chemistry Odor Profile Muguet Notes

4-Methylcycloheptan-1-ol: Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Methodology Development: Four-Stereoisomer Challenge System for Asymmetric Synthesis Validation

4-Methylcycloheptan-1-ol's two stereogenic centers producing four stereoisomers make it an ideal test substrate for developing and validating asymmetric reduction or resolution methods [1]. Unlike the simpler two-isomer 4-methylcyclohexanol system, successful stereocontrol in this four-isomer space demonstrates a higher level of methodological rigor. Researchers procuring this compound can use it to benchmark the enantioselectivity and diastereoselectivity of novel chiral catalysts or biocatalytic systems, where the cis/trans ratio and enantiomeric excess for each diastereomer pair must be simultaneously optimized.

13C NMR Conformational Probe for Seven-Membered Ring Stereochemical Assignment

The comprehensive 13C NMR study by Christl and Roberts established that methyl-substituted cycloheptanols, including 4-methylcycloheptan-1-ol, provide characteristic chemical shift patterns that unambiguously distinguish cis from trans isomers based on the twist-chair conformation of the seven-membered ring [1]. This makes the compound a valuable reference standard for NMR laboratories developing spectral prediction algorithms or training machine learning models for stereochemical assignment, where the seven-membered ring presents conformational complexity beyond the more commonly studied six-membered ring systems.

Fragrance Discovery: Floral Muguet Scaffold Exploration on the Cycloheptanol Platform

Patent evidence demonstrates that cycloheptan-1-ols occupy a distinct olfactory space characterized by muguet (lily-of-the-valley) floral notes, fundamentally different from the woody character of cyclohexanol-based fragrances [1]. 4-Methylcycloheptan-1-ol serves as a structurally minimalist entry point into this fragrance family, allowing fragrance chemists to systematically explore how methyl substitution position and stereochemistry modulate the intensity, diffusivity, and substantivity of the muguet note without the confounding influence of additional alkyl chains present in more complex derivatives.

Medicinal Chemistry Building Block: Inert Cycloheptanol Scaffold for 5-LO Pathway Studies

The confirmed lack of 5-lipoxygenase inhibitory activity at 100 µM [1] positions 4-methylcycloheptan-1-ol as a useful negative control or inert scaffold in arachidonic acid cascade research. When designing SAR studies around cycloheptanol-derived bioactive compounds, this compound can serve as a baseline that does not interfere with 5-LO enzyme activity, allowing researchers to attribute observed biological effects to specific substituents rather than the cycloheptanol core itself. This evidence-based inertness differentiates it from other cycloheptanol derivatives that may carry confounding bioactivity.

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